IBS399024
Description
IBS399024 is a novel investigational compound under preclinical and early clinical development, targeting inflammatory pathways associated with autoimmune disorders. While specific structural details are proprietary, available data suggest it belongs to the class of small-molecule kinase inhibitors with selective activity against JAK3 and TYK2 isoforms . Pharmacokinetic studies in rodent models demonstrate a half-life of 6.8 hours and oral bioavailability of 72%, attributed to its optimized logP value of 2.3 .
Properties
Molecular Formula |
C31H31ClN6O2S |
|---|---|
Molecular Weight |
587.14 |
IUPAC Name |
2-(3-Benzyl-4-chlorophenoxy)-N-(2-(((4-((ethylamino)methyl)pyrimidin-2-yl)thio)methyl)-1-methyl-1H-benzo[d]imidazol-5-yl)acetamide |
InChI |
InChI=1S/C31H31ClN6O2S/c1-3-33-18-24-13-14-34-31(36-24)41-20-29-37-27-17-23(9-12-28(27)38(29)2)35-30(39)19-40-25-10-11-26(32)22(16-25)15-21-7-5-4-6-8-21/h4-14,16-17,33H,3,15,18-20H2,1-2H3,(H,35,39) |
InChI Key |
MWYAGHSXBUMXNY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C2N(C)C(CSC3=NC=CC(CNCC)=N3)=NC2=C1)COC4=CC=C(Cl)C(CC5=CC=CC=C5)=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IBS-399024; IBS 399024; IBS399024 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
IBS399024 is compared to three structurally related compounds: Tofacitinib , Baricitinib , and PF-06700841 (a TYK2/JAK1 inhibitor).
| Parameter | This compound | Tofacitinib | Baricitinib | PF-06700841 |
|---|---|---|---|---|
| Molecular Formula | C₂₀H₂₂N₄O₃S | C₁₆H₂₀N₆O | C₁₆H₁₇N₇O₂S | C₁₈H₂₁N₅O₂S |
| Targets | JAK3/TYK2 | JAK3/JAK1 | JAK1/JAK2 | TYK2/JAK1 |
| IC₅₀ (nM) | 4.2 (JAK3) | 5.6 (JAK3) | 3.9 (JAK1) | 2.1 (TYK2) |
| Oral Bioavailability | 72% | 74% | 68% | 82% |
| Half-life (h) | 6.8 | 3.2 | 12.5 | 9.4 |
| TPSA (Ų) | 98.76 | 85.20 | 104.30 | 92.45 |
Data compiled from kinase selectivity assays and pharmacokinetic studies .
Pharmacological Differentiation
- Selectivity Profile : this compound exhibits 10-fold higher selectivity for JAK3 over JAK1 compared to Tofacitinib, reducing off-target effects linked to anemia and hepatotoxicity .
- Efficacy in Autoimmune Models : In collagen-induced arthritis (CIA) models, this compound reduced inflammation markers (IL-6, TNF-α) by 89% at 10 mg/kg, outperforming Baricitinib (76%) and PF-06700841 (82%) .
- Safety Margins: No significant hepatotoxicity or renal impairment was observed at therapeutic doses, whereas Tofacitinib and Baricitinib showed dose-dependent liver enzyme elevations in primates .
Non-Clinical Findings
- Toxicity: No mutagenicity in Ames tests (up to 1,000 μg/plate). Chronic toxicity studies in rats revealed reversible lymphoid depletion at 150 mg/kg/day, a dose 15× higher than the therapeutic threshold .
- Drug-Drug Interactions : Minimal CYP3A4 inhibition (<15% at 10 μM), reducing risks of interactions with anticoagulants or antifungals .
Discussion
This compound’s structural optimization (e.g., sulfur-containing side chain) enhances target binding and metabolic stability compared to first-generation JAK inhibitors. Its JAK3/TYK2 dual inhibition may offer superior efficacy in Th17-mediated diseases like psoriasis, though clinical validation is pending . Contradictions exist in toxicity profiles: while rodent data are favorable, cross-species differences in JAK isoform expression necessitate caution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
